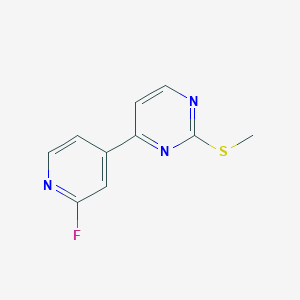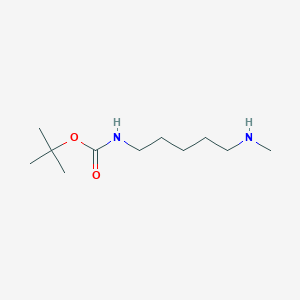
5-(甲基氨基)-N-Boc-戊胺
描述
Amines like “5-(Methylamino)-N-Boc-pentanamine” are organic compounds that contain a basic nitrogen atom with a lone pair. They are derived from ammonia (NH3) where one or more hydrogen atoms are replaced by a substituent such as an alkyl or aryl group .
Synthesis Analysis
The synthesis of amines involves various methods including reduction of nitriles, amides, nitro compounds, and reductive amination of aldehydes and ketones among others .Molecular Structure Analysis
Amines have a trigonal pyramidal shape around the nitrogen atom. The presence of a lone pair of electrons on the nitrogen atom can participate in the formation of hydrogen bonds .Chemical Reactions Analysis
Amines can undergo several reactions due to the presence of the lone pair of electrons on the nitrogen atom. They can act as nucleophiles in substitution reactions or bases in elimination reactions .Physical and Chemical Properties Analysis
Amines are polar due to the presence of the nitrogen atom. They can participate in hydrogen bonding which can affect their boiling points. The basicity of amines also varies depending on the substituents attached to the nitrogen atom .科学研究应用
1. 合成和化学性质
5-(甲基氨基)-N-Boc-戊胺参与合成具有强大生物活性的各种化合物。氨基酸和肽与杂环部分的缩合导致产生具有广泛活性的化合物,包括抗真菌、抗菌和抗微生物特性。D-氨基酸的引入和酪氨酸、缬氨酸、丙氨酸等氨基酸的 N-甲基化增强了抗菌活性。这证明了该化合物在化学合成中的重要性及其在药物开发中的潜力 (Das & Himaja, 2010)。
2. 分析方法
该化合物在分析方法学的发展中也具有相关性。例如,毛细管电泳方法的改进允许从生理硫醇中分离总血浆 D-青霉胺。该方法涉及在流动缓冲液中使用有机碱 N-甲基-D-葡糖胺,突出了该化合物在分析化学中的重要性及其对改善诊断程序的贡献 (Zinellu 等人,2004)。
3. 生化研究
在生化研究中,该化合物在研究酶抑制方面发挥作用。它用于合成卡肽酶抑制剂的羧酰胺,卡肽酶是参与各种疾病的蛋白酶。了解这些酶的抑制对于开发治疗骨质疏松症和某些癌症等疾病的治疗剂至关重要 (Lukić 等人,2017)。
4. 遗传研究
该化合物也对遗传研究有影响。它参与 DNA 修饰的研究,特别是在 5-甲基胞嘧啶转化为 5-羟甲基胞嘧啶的研究中。这个过程对于理解表观遗传调控至关重要,并且对癌症研究和发育生物学有影响 (Tahiliani 等人,2009)。
5. 材料科学
在材料科学领域,5-(甲基氨基)-N-Boc-戊胺用于合成和将高电荷密度金属离子附着到表面和生物分子上。这对于创造具有特定性能和在各个行业中应用的新型材料具有重要意义 (Funk 等人,2013)。
作用机制
安全和危害
未来方向
生化分析
Biochemical Properties
5-(Methylamino)-N-Boc-pentanamine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It is known to interact with monoamine oxidase (MAO), an enzyme that catalyzes the oxidation of monoamines. This interaction can lead to the inhibition of MAO activity, affecting the metabolism of neurotransmitters such as serotonin and dopamine . Additionally, 5-(Methylamino)-N-Boc-pentanamine may interact with other biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 5-(Methylamino)-N-Boc-pentanamine on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of neural stem cells, affecting their differentiation and proliferation . This compound also impacts apoptosis and neurite outgrowth, indicating its potential role in neurodevelopmental and neurodegenerative processes .
Molecular Mechanism
At the molecular level, 5-(Methylamino)-N-Boc-pentanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, its interaction with monoamine oxidase results in the inhibition of this enzyme, thereby increasing the levels of neurotransmitters in the brain . This binding interaction is crucial for its role in modulating neurotransmitter levels and influencing neural activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Methylamino)-N-Boc-pentanamine have been studied over time to understand its stability and degradation. It has been found to exhibit stability under certain conditions, but its effects can change over time due to degradation . Long-term studies have shown that it can have lasting impacts on cellular function, particularly in neural cells, where it can induce persistent changes in gene expression and cellular metabolism .
Dosage Effects in Animal Models
The effects of 5-(Methylamino)-N-Boc-pentanamine vary with different dosages in animal models. At lower doses, it may have therapeutic effects, such as enhancing cognitive function and reducing symptoms of neurodegenerative diseases . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular function . These dosage-dependent effects highlight the importance of careful dosage regulation in potential therapeutic applications.
Metabolic Pathways
5-(Methylamino)-N-Boc-pentanamine is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase, influencing the metabolism of neurotransmitters . Additionally, it may affect other metabolic pathways, including those involved in energy production and cellular respiration . Understanding these interactions is crucial for elucidating its overall impact on cellular metabolism.
Transport and Distribution
The transport and distribution of 5-(Methylamino)-N-Boc-pentanamine within cells and tissues are mediated by specific transporters and binding proteins. It can cross the blood-brain barrier, allowing it to exert its effects on neural cells . Once inside the cells, it may be distributed to various cellular compartments, influencing its localization and accumulation .
Subcellular Localization
The subcellular localization of 5-(Methylamino)-N-Boc-pentanamine is essential for its activity and function. It has been observed to localize in specific cellular compartments, such as the mitochondria and nucleus . This localization is directed by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action within the cell .
属性
IUPAC Name |
tert-butyl N-[5-(methylamino)pentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-11(2,3)15-10(14)13-9-7-5-6-8-12-4/h12H,5-9H2,1-4H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLZYLJFEUKOOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311458-36-2 | |
| Record name | tert-butyl N-[5-(methylamino)pentyl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


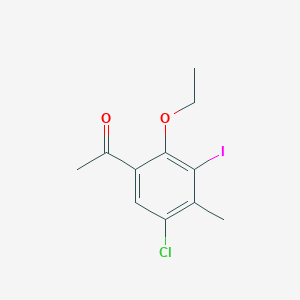
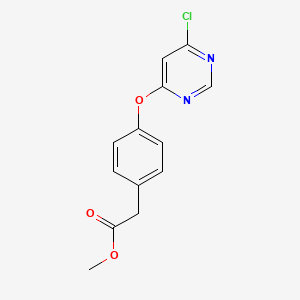




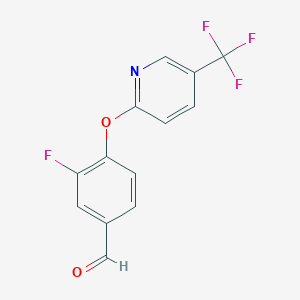




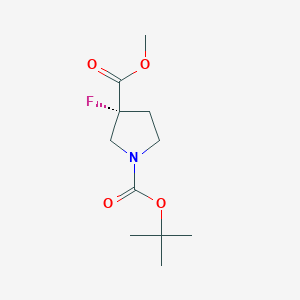
![Tert-butyl[(3-ethynyl-2-fluorobenzyl)oxy]dimethylsilane](/img/structure/B1407724.png)
